(3-Phenylbenzofuran-2-yl)methanol
Description
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3-phenyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2 |
InChI Key |
COHPBDFTMQSKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds and Yields
Insights :
- Substituent Impact : Bulky or polar groups (e.g., pentanenitrile in 3c) improve yields (73%) compared to simpler analogs (3a, 3b: 46%) .
- Solid vs. Oil: Methanol-containing boronate ester (2b) and carboxylic acid derivatives () form stable solids, while ethynyl-substituted compounds (3a–c) remain oils, suggesting hydroxyl or carboxylic groups enhance crystallinity .
Physicochemical Properties and Stability
Stability and Physical State
Solubility and Functional Groups
- Polar Groups: Methanol (2b) and carboxylic acid () derivatives are likely soluble in polar solvents (e.g., methanol, chloroform).
- Nonpolar Substituents: Phenylethynyl groups (3a–c) may enhance solubility in organic solvents like dichloromethane .
Spectroscopic and Structural Analysis
Common Analytical Techniques
Substituent Effects on Spectral Data
- Phenylethynyl Groups (3a–c) : Distinct ¹H NMR signals for ethynyl protons (~2.5–3.5 ppm) and aromatic protons .
- Carboxylic Acid () : IR peaks for O–H (∼3000 cm⁻¹) and C=O (∼1700 cm⁻¹) .
Pharmacological Potential
Though direct data on "(3-Phenylbenzofuran-2-yl)methanol" is absent, structural analogs suggest plausible bioactivity:
Preparation Methods
Table 1: Comparison of Reagents for Cyclodehydration of α-Phenoxy Acetophenone
| Reagent | Temperature (°C) | Time | Yield (%) | Isomer Ratio (3-Ph:2-Ph) |
|---|---|---|---|---|
| PPA | 55 | 2 h | 78 | 100:0 |
| Eaton’s reagent | 45 | 10 min | 89 | 100:0 |
| MeSO3H | 45 | 31 h | 56 | 100:0 |
Eaton’s reagent outperforms traditional acids like PPA and methanesulfonic acid (MeSO3H) by combining high reactivity with minimal isomerization risk. The mechanism involves protonation of the ketone oxygen, followed by dehydration and aryl migration to form the benzofuran ring.
Purification and Characterization
Post-synthesis purification typically involves flash chromatography using silica gel and ethyl acetate/hexane mixtures. Source reports successful isolation of (3-Phenylbenzofuran-2-yl)methanol with >95% purity via this method. Spectroscopic characterization includes:
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR (e.g., δ 7.47–7.27 ppm for aromatic protons, δ 160.7 ppm for carbonyl carbons) confirm regiochemistry and substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₃₀H₂₅O₄: Calcd. 449.1759, Found 449.1751) .
- IR : Absorbance bands (e.g., 1627 cm⁻¹ for C=O stretching) aid in identifying functional groups .
How can researchers evaluate the biological activity of (3-Phenylbenzofuran-2-yl)methanol derivatives?
Advanced Research Question
- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antioxidant Screening : DPPH radical scavenging assays quantify free radical inhibition .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
What experimental approaches are used to study reaction mechanisms involving (3-Phenylbenzofuran-2-yl)methanol?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for [3,3]-sigmatropic rearrangements .
- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive intermediates during oxidation or cyclization .
How should researchers address contradictions in oxidation methods for converting (3-Phenylbenzofuran-2-yl)methanol to its aldehyde?
Advanced Research Question
Contradictions arise from competing oxidation pathways. For example:
- SeO₂ : Selective for benzylic oxidation but requires prolonged reflux (48 hours) .
- KMnO₄/CrO₃ : Risk over-oxidation to carboxylic acids under acidic conditions .
Resolution involves adjusting solvent polarity (e.g., 1,4-dioxane vs. aqueous H₂SO₄) and monitoring reaction progress via TLC to halt at the aldehyde stage .
What role does (3-Phenylbenzofuran-2-yl)methanol play in the total synthesis of natural products?
Advanced Research Question
It serves as a key intermediate in synthesizing benzofuran-containing natural products:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
